molecular formula C12H7BrN2O B11089919 3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one

3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B11089919
M. Wt: 275.10 g/mol
InChI Key: WIQQVEYYPUUXGN-UHFFFAOYSA-N
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Description

3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a fused pyridoquinazoline structure with a bromine atom at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one typically involves the reaction of 2-aminopyridine with 2-bromobenzonitrile in the presence of a base such as potassium tert-butoxide (KtOBu). The reaction proceeds through a nucleophilic aromatic substitution mechanism, leading to the formation of the quinazolinone core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted quinazolinone derivative.

Scientific Research Applications

3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one is unique due to the presence of the bromine atom at the 3-position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

3-bromopyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C12H7BrN2O/c13-8-4-5-9-10(7-8)14-11-3-1-2-6-15(11)12(9)16/h1-7H

InChI Key

WIQQVEYYPUUXGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=CC(=C3)Br)C(=O)N2C=C1

Origin of Product

United States

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